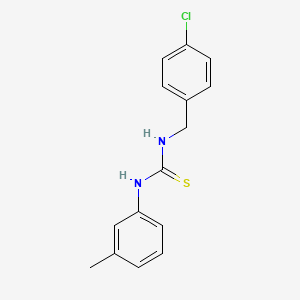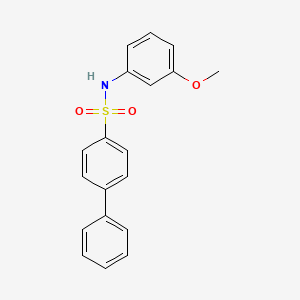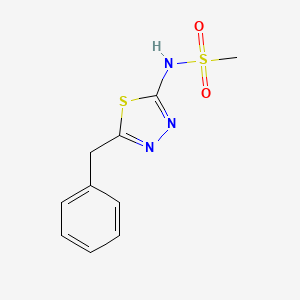
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BMTS, is a chemical compound that has been studied for its potential applications in various scientific research areas. BMTS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to inhibit the activity of protein tyrosine phosphatases, enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, neurotransmitter release, and cytokine production, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase and protein tyrosine phosphatases. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its potential as a multifunctional compound, exhibiting a range of biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide could include further investigation of its potential applications in cancer research, neuroscience, and immunology. Additionally, further research could focus on the development of derivatives of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide with improved efficacy and reduced toxicity.
合成方法
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonyl chloride in the presence of a base. Other methods include the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonic acid and the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonyl fluoride.
科学研究应用
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)13-10-12-11-9(16-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCJAVKLZPRSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
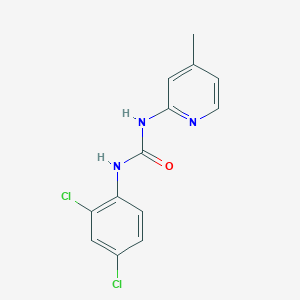
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)

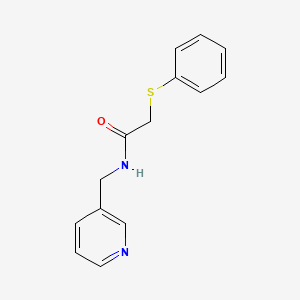
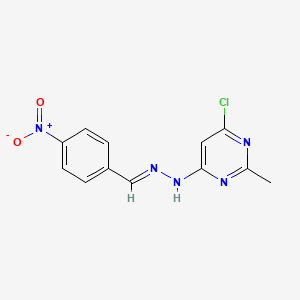
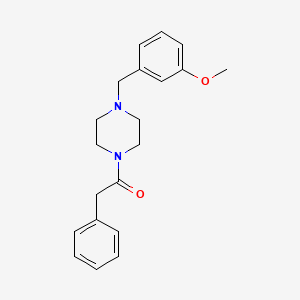
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
